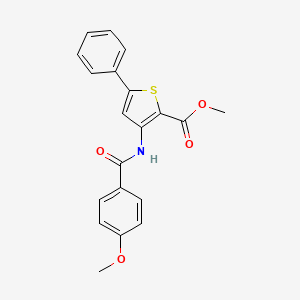

3-(4-甲氧基苯甲酰氨基)-5-苯基噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate, is a complex organic molecule that appears to be related to various research areas, including organic synthesis, crystallography, and computational chemistry. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates involves the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Similarly, the preparation of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate from a cyclohexenone derivative suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, mass spectroscopy, and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate. For example, the rearrangement of a Diels–Alder adduct of a furan and a phenyl migration in the rearrangement of methyl 3,3,5-triphenylpyrazole-4-carboxylate indicates the types of transformations that such molecules can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. The FT-IR, molecular structure, HOMO-LUMO, MEP, NBO analysis, and hyperpolarizability studies provide insights into the vibrational modes, electronic structure, and potential non-linear optical properties of these molecules . Such analyses are crucial for understanding the behavior of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate under different conditions.

科学研究应用

化学性质和反应性

3-(4-甲氧基苯甲酰氨基)-5-苯基噻吩-2-羧酸甲酯是一种化学化合物,其各种性质和反应模式一直是研究课题。一条研究途径涉及研究源自相似结构的卡宾和羰基氧化物中间体。例如,相关甲氧基羰基苯基卡宾衍生物的激光闪光光解研究表明,在特定条件下会形成羰基氧化物,证明这些化合物可以形成反应性中间体 (Fujiwara 等人,1987 年)。这项研究有助于了解光解途径和合成有机化学中的潜在应用。

构象分析和结构偏好

在另一项研究中,呋喃和噻吩基芳基酰胺的构象偏好(其与 3-(4-甲氧基苯甲酰氨基)-5-苯基噻吩-2-羧酸甲酯在结构上相关)通过计算方法和核磁共振实验进行了检验。该研究重点阐述了分子内氢键和溶剂极性对构象刚性的影响,为折叠结构的设计及其在材料科学和药物设计中的潜在应用提供了见解 (Galan 等人,2013 年)。

有机电子学中的合成和应用

已经探索了包含噻吩单元的杂环化合物的合成和表征,类似于 3-(4-甲氧基苯甲酰氨基)-5-苯基噻吩-2-羧酸甲酯,以了解它们在有机电子学中的潜力。对 3-取代-4-(3-甲基-2-噻吩基亚甲基氨基)-4,5-二氢-1H-1,2,4-三唑-5-酮等化合物的研究揭示了它们的电子、非线性光学性质和光谱特性,这可能对电子材料和器件的开发有价值 (Beytur 和 Avinca,2021 年)。

抗菌性能

已经研究了含有噻吩和苯甲酰氨基基团的化合物的抗菌性能,表明在开发新的抗菌剂方面具有潜在应用。例如,一系列 N-(5-(2-(5-(芳基亚烯基)-4-氧代-3-苯基噻唑烷-2-亚烯基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺表现出有希望的抗菌和抗真菌活性,这可能导致针对微生物疾病的治疗干预 (Desai 等人,2013 年)。

催化应用

研究还深入探讨了相关化合物在有机转化中的催化能力。例如,对钯碘化物催化的类似 2-炔基苯甲酰胺的氧化羰基化反应的研究表明,异吲哚啉酮和异苯并呋喃胺衍生物的形成,证明了这些化合物在促进具有合成化学中潜在应用的不同有机反应方面的多功能性 (Mancuso 等人,2014 年)。

作用机制

Target of Action

The primary target of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is the GPR35 receptor . GPR35 is a G-protein coupled receptor that is expressed in the gastrointestinal tract and immune cells . It has been suggested to play a role in various physiological processes, including immune response and pain perception .

Mode of Action

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate interacts with its target, the GPR35 receptor, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events .

Biochemical Pathways

Upon activation of the GPR35 receptor, several biochemical pathways may be affected. For instance, GPR35 has been found to influence the function of Na/K ATPase, which contributes to basal intracellular calcium levels . Disruption of these pathways can lead to various downstream effects, such as changes in cellular metabolism and signaling .

Result of Action

The molecular and cellular effects of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate’s action are largely dependent on the specific cell type and the overall physiological context. For example, in immune cells expressing GPR35, activation of the receptor could potentially modulate immune responses . The exact outcomes are likely to be complex and multifaceted, warranting further investigation .

属性

IUPAC Name |

methyl 3-[(4-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-24-15-10-8-14(9-11-15)19(22)21-16-12-17(13-6-4-3-5-7-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKPNUFAQHESRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)

![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)